molecular formula C21H21N9O3S3 B4587557 N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B4587557
M. Wt: 543.7 g/mol
InChI Key: GZCGIHDWQZJCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H21N9O3S3 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 543.09294909 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial potential of sulfonamide derivatives, including those related to the chemical structure of interest. For instance, studies have shown that compounds synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives exhibit good antimicrobial activity, with certain compounds displaying high activity against various strains (Fahim & Ismael, 2019). This demonstrates the compound's relevance in developing new antimicrobial agents.

Crystal Structure Analysis

The crystal structures of compounds closely related to the query compound have been analyzed, revealing insights into their molecular conformation and potential interactions. Such studies are critical for understanding the compound's behavior in solid-state and guiding the design of new derivatives with improved properties (Subasri et al., 2016).

Antimalarial and COVID-19 Applications

Sulfonamide derivatives, including those similar to the query compound, have been investigated for their antimalarial activity. A theoretical investigation and molecular docking study have identified compounds with promising antimalarial activity and evaluated their potential against COVID-19, highlighting their significance in addressing global health challenges (Fahim & Ismael, 2021).

Synthesis and Biological Study

The synthesis and biological evaluation of novel derivatives bearing the sulfonamide moiety, related to the chemical structure , have demonstrated their potential as serotonin receptor antagonists. This research indicates the compound's application in neurological and psychiatric disorders (Ivachtchenko et al., 2010).

Carbonic Anhydrase Inhibitory Action

A study on thiazolylsulfonamides structurally related to the query compound has shown that these compounds are potent inhibitors of human carbonic anhydrase isoforms. This property is significant for the development of treatments for conditions such as cancer, obesity, and glaucoma (Carta et al., 2017).

Properties

IUPAC Name

2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N9O3S3/c22-16-10-17(23)27-20(26-16)34-11-18-28-29-21(30(18)14-4-2-1-3-5-14)35-12-19(31)25-13-6-8-15(9-7-13)36(24,32)33/h1-10H,11-12H2,(H,25,31)(H2,24,32,33)(H4,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGIHDWQZJCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CSC4=NC(=CC(=N4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N9O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.